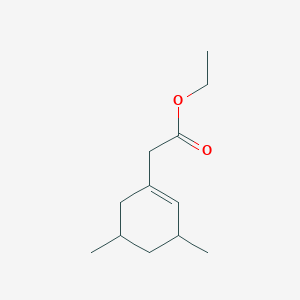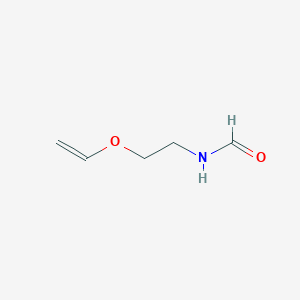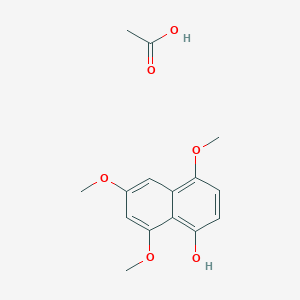
Acetic acid;4,6,8-trimethoxynaphthalen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;4,6,8-trimethoxynaphthalen-1-ol is a chemical compound that belongs to the class of naphthalene derivatives. Naphthalenes are aromatic hydrocarbons consisting of two fused benzene rings. This particular compound is characterized by the presence of three methoxy groups at positions 4, 6, and 8 on the naphthalene ring, along with a hydroxyl group at position 1 and an acetic acid moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4,6,8-trimethoxynaphthalen-1-ol typically involves the following steps:
Methoxylation: Introduction of methoxy groups at specific positions on the naphthalene ring. This can be achieved through electrophilic aromatic substitution reactions using methanol and a suitable catalyst.
Hydroxylation: Introduction of a hydroxyl group at position 1. This can be done through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Acetylation: Introduction of the acetic acid moiety. This can be achieved through esterification reactions using acetic anhydride or acetyl chloride in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated control systems, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;4,6,8-trimethoxynaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can undergo reduction reactions to remove oxygen-containing functional groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), or electrophiles (e.g., alkyl halides).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Acetic acid;4,6,8-trimethoxynaphthalen-1-ol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of acetic acid;4,6,8-trimethoxynaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to changes in cellular signaling.
Reactive Oxygen Species (ROS) Scavenging: Acting as an antioxidant to neutralize ROS and reduce oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6,8-Trimethoxynaphthalene: Lacks the hydroxyl and acetic acid groups.
1-Hydroxy-4,6,8-trimethoxynaphthalene: Lacks the acetic acid group.
Acetic acid;1-hydroxy-2,3,5-trimethoxynaphthalene: Different positions of methoxy groups.
Uniqueness
Acetic acid;4,6,8-trimethoxynaphthalen-1-ol is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
83662-37-7 |
|---|---|
Molekularformel |
C15H18O6 |
Molekulargewicht |
294.30 g/mol |
IUPAC-Name |
acetic acid;4,6,8-trimethoxynaphthalen-1-ol |
InChI |
InChI=1S/C13H14O4.C2H4O2/c1-15-8-6-9-11(16-2)5-4-10(14)13(9)12(7-8)17-3;1-2(3)4/h4-7,14H,1-3H3;1H3,(H,3,4) |
InChI-Schlüssel |
CZAILJLTMQKZSO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.COC1=C2C=C(C=C(C2=C(C=C1)O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



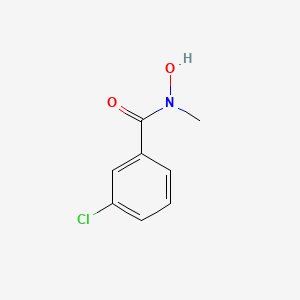
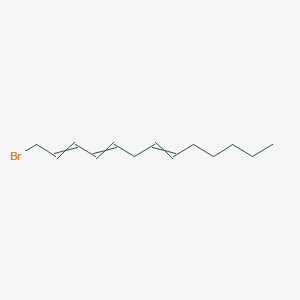
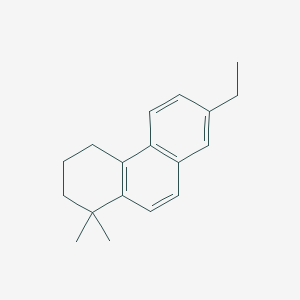
![5-[(3-Nitrophenyl)methylidene]-4-sulfanylidene-1,3-selenazolidin-2-one](/img/structure/B14411265.png)


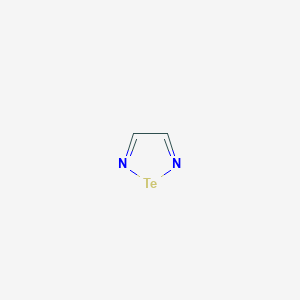
![(2S)-12-{[tert-Butyl(dimethyl)silyl]oxy}dodec-9-yn-2-ol](/img/structure/B14411280.png)
![Diethyl [(methylselanyl)(phenyl)methyl]phosphonate](/img/structure/B14411294.png)
